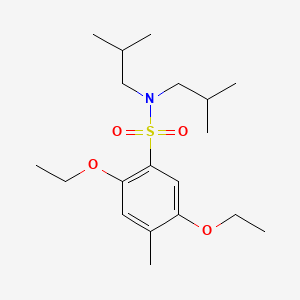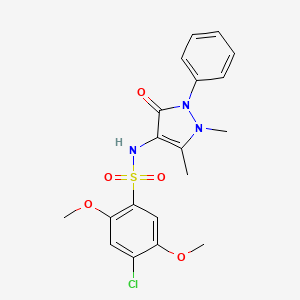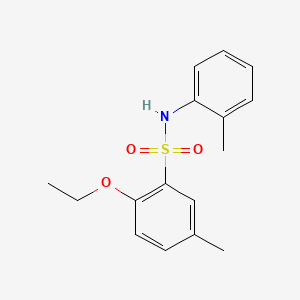
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as BDMB and is a member of the sulfonamide family. BDMB has been synthesized using a variety of methods, and its mechanism of action and physiological effects have been investigated in detail.
Mécanisme D'action
The mechanism of action of BDMB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins. BDMB has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
BDMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory properties. Additionally, BDMB has been shown to have a neuroprotective effect, and it has been investigated as a potential treatment for neurological disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
BDMB has several advantages for use in lab experiments, including its fluorescent properties, which make it useful as a probe for the detection of proteins and enzymes. It is also relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of BDMB is that it has not yet been extensively studied in vivo, so its effects in living organisms are not fully understood.
Orientations Futures
There are several future directions for research involving BDMB. One area of interest is the development of new drugs and therapies based on the compound's properties. Another area of interest is the investigation of BDMB's effects on different types of cancer cells and the development of new cancer treatments based on these effects. Additionally, further research is needed to fully understand the mechanism of action of BDMB and its effects on living organisms.
Méthodes De Synthèse
BDMB can be synthesized using a variety of methods, including the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2-methylphenylamine in the presence of a base. Other methods involve the use of different reagents and conditions, such as the reaction of 4-bromo-2,5-dimethoxybenzenesulfonyl chloride with 2-methylphenylhydrazine in the presence of a base.
Applications De Recherche Scientifique
BDMB has been used in scientific research for a variety of purposes, including as a fluorescent probe for the detection of proteins and enzymes. It has also been used as a ligand in the synthesis of metal complexes for catalytic applications. Additionally, BDMB has been used in the development of new drugs and therapies for the treatment of various diseases.
Propriétés
IUPAC Name |
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO4S/c1-10-6-4-5-7-12(10)17-22(18,19)15-9-13(20-2)11(16)8-14(15)21-3/h4-9,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZZCOKTHUCNMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=C(C=C(C(=C2)OC)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2,5-dimethoxy-N-(2-methylphenyl)benzene-1-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)

